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Compound of Interest

Compound Name: Isonitrosoacetone

Cat. No.: B1237270

Introduction

Isonitrosoacetone, also known as mono-isonitrosoacetone or pyruvaldehyde-1-oxime, is a
valuable intermediate in organic synthesis. The nitrosation of acetone, a common and cost-
effective starting material, provides a direct route to this compound. The reaction involves the
introduction of a nitroso group (-NO) onto the a-carbon of the acetone molecule, which then
tautomerizes to the more stable oxime form.

The overall mechanism for the nitrosation of ketones like acetone is understood to be an
electrophilic addition of a nitrosating agent to the enol form of the ketone[1]. Depending on the
specific reagents and reaction conditions, the rate-limiting step can be either the enolization of
the ketone or the subsequent nitrosation of the enol[1]. Various nitrosating agents can be
employed, including nitrosyl halides, nitric oxide, alkyl nitrites, and nitrous acid generated in situ
from an inorganic nitrite and a mineral acid.

This document provides detailed protocols for several common methods for the synthesis of
isonitrosoacetone from acetone.

Experimental Protocols

Protocol 1: Nitrosation of Acetone using Nitrosyl
Chloride (NOCI)
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This protocol is adapted from a patented procedure and offers high yields.[2] It utilizes nitrosyl
chloride as the nitrosating agent and a neutralizing agent to react with the hydrochloric acid
formed during the reaction.

Materials:

Acetone

Nitrosyl Chloride (NOCI), liquid

Calcium Carbonate (CaCOs), finely powdered

Ethyl Ether

Equipment:

e Three-necked round-bottom flask

e Mechanical stirrer

e Dropping funnel

e Cooling bath

 Filtration apparatus (e.g., Blichner funnel)
» Rotary evaporator

Procedure:

 In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping
funnel, prepare a suspension of 72 g of finely powdered calcium carbonate in 620 ml of
acetone.

o Cool the stirred suspension to a temperature between 17-20°C using a cooling bath.

e Slowly add 72 g of liquid nitrosyl chloride to the suspension over a period of 4 hours,
maintaining the temperature at 17-20°C.
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 After the addition is complete, continue stirring for a short period.

« Filter the reaction mixture by suction to remove the residual insoluble solids.
o Wash the filtered solids twice with 70 g of ethyl ether.

o Combine the filtrate and the ether washings.

o Evaporate the combined organic solutions to dryness under reduced pressure at room
temperature to obtain crude isonitrosoacetone.

Purification (Optional):

e The crude product can be purified by crystallization from carbon tetrachloride (CCls) or a
mixture of ethyl ether and petroleum ether to yield the pure product with a melting point of
67-68°C.[2]

Protocol 2: Nitrosation of Acetone using Nitric Oxide
(NO) and Air

This protocol, adapted from a patented process, utilizes the in situ generation of the nitrosating
agent from nitric oxide and air in the presence of a catalytic amount of hydrochloric acid.

Materials:

Acetone

Concentrated Hydrochloric Acid (38%)

Nitric Oxide (NO) gas

e Air

Calcium Carbonate (CaCOs) for neutralization
Equipment:

e Reaction vessel with vigorous stirring capability
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Separate gas inlet tubes with spargers

Cooling bath (ice)

Filtration apparatus

Concentration apparatus (e.g., rotary evaporator)

Centrifuge

Procedure:

To a suitable reaction vessel, add 4 moles (232.5 g) of acetone.
Add 1.0 ml of concentrated hydrochloric acid (38%) to the acetone.
Cool the mixture to 15°C using an ice bath.

With vigorous stirring, meter in 0.5 mole of nitric oxide and 0.89 mole of air through separate
inlet tubes with spargers placed well below the surface of the acetone. The addition should
be spaced over one hour while maintaining the temperature at 15°C.

After the addition is complete, neutralize the hydrochloric acid catalyst with calcium
carbonate.

Filter the mixture to remove any solids.
Concentrate the filtrate.

Centrifuge the concentrated mixture to recover the solid product, isonitrosoacetone.

Protocol 3: Nitrosation of Acetone using an Alkyl Nitrite
(Generalized)

This protocol is a generalized procedure for the nitrosation of acetone using an alkyl nitrite,

such as methyl nitrite, generated in situ. It is based on a well-established method for the

synthesis of other a-oximino ketones.[3]
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Materials:

Acetone

e Sodium Nitrite (NaNOz2)

o Methanol

e Concentrated Sulfuric Acid

e Hydrochloric Acid (gas)

o Diethyl Ether

e 10% Sodium Hydroxide solution

e Ice

Equipment:

Three-necked round-bottom flask with a reflux condenser and mechanical stirrer

Gas generation flask with a dropping funnel

Gas delivery tubes

Cooling bath

Separatory funnel
Procedure:

o Preparation of Methyl Nitrite (in a separate, connected flask): In a gas generation flask,
prepare a mixture of sodium nitrite, methanol, and water. Slowly add cold, dilute sulfuric acid
from a dropping funnel to generate gaseous methyl nitrite.

» Nitrosation Reaction: In a three-necked flask, dissolve acetone in diethyl ether. Bubble dry
hydrogen chloride gas through the solution at a slow rate.
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Introduce the gaseous methyl nitrite generated in step 1 into the acetone solution. The
reaction is exothermic and may cause the ether to reflux gently. Adjust the rate of methyl
nitrite addition to maintain a gentle reflux.

After the addition is complete, continue stirring and the introduction of hydrogen chloride for
an additional 30 minutes.

Allow the reaction mixture to stand for several hours or overnight.

Work-up: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until
the aqueous layer remains colorless.

Combine the alkaline extracts and slowly pour them into a mixture of concentrated
hydrochloric acid and ice with stirring.

Filter the precipitated isonitrosoacetone by suction and dry the product.

Quantitative Data Summary
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Protocol 1 (NOCI) . Protocol 3 (Alkyl
Parameter Protocol 2 (NO/Air) .
[2] Nitrite)
) Acetone (232.5 g, 4
Starting Ketone Acetone (620 ml) Acetone
moles)

) ) Nitrosyl Chloride (72 Nitric Oxide (0.5 mole)  Methyl Nitrite
Nitrosating Agent

Q) & Air (0.89 mole) (generated in situ)
N Calcium Carbonate
Catalyst/Additive Conc. HCI (1.0 ml) HCI (gas)
(72 9)
Solvent Acetone Acetone Diethyl Ether
Reaction Temperature  17-20°C 15°C Gentle reflux of ether
Reaction Time 4 hours (addition) 1 hour (addition) ~4 hours (addition)

Crude Product Yield 93¢ - -

Purity of Crude 93.8% (in a scaled-up
~83% -
Product example)
) 65-68% (for
_ ~80.7% (based on 75% (based on NO in o _
Yield of Pure Product isonitrosopropiopheno
NOCI) a scaled-up example)

ne)[3]

Yield based on
~88.2% - -
Acetone

Note: Data for Protocol 3 is based on the synthesis of a different, but structurally related,
compound (isonitrosopropiophenone) and is provided for general reference.[3]

Experimental Workflow Diagram
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General Workflow for the Synthesis of Isonitrosoacetone
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Reaction Setup

1. Prepare solution/suspension
of Acetone and any
additives (e.g., CaCO3).

2. Cool the reaction
mixture to the
specified temperature.

. J

Nitrosation

3. Slowly add the
nitrosating agent
(e.g., NOCI, NO/AiIr, Alkyl Nitrite).
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Work-up and Isolation
4. Neutralize the reaction
mixture (if acidic).

5. Filter to remove
any solid byproducts.

l

6. Extract the product
into a suitable solvent
(if necessary).

7. Evaporate the solvent
to obtain the crude product.
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Purification

8. Purify the crude product
by crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Isonitrosoacetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1237270#protocol-for-the-nitrosation-of-acetone-to-
isonitrosoacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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